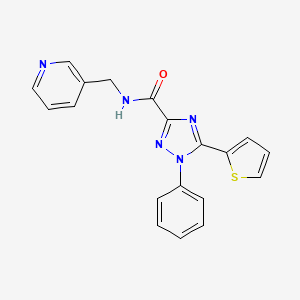![molecular formula C17H13N3O2 B7485770 2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B7485770.png)
2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound that features both imidazole and isoquinoline moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the isoquinoline ring is a fused bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione typically involves multi-step reactions. One common method starts with the preparation of benzo[de]isoquinoline-1,3-dione derivatives, which are then functionalized with an imidazole group. For instance, the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine can yield derivatives that are further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the isoquinoline ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
作用機序
The mechanism of action of 2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the isoquinoline moiety can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of enzymes or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Methyl-1H-benzo[de]isoquinoline-1,3-dione: Similar structure but with a methyl group instead of an imidazole group.
Benzo[de]isoquinoline-1,3-dione derivatives: Various derivatives with different functional groups.
Uniqueness
2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of both imidazole and isoquinoline rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-(2-imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-13-5-1-3-12-4-2-6-14(15(12)13)17(22)20(16)10-9-19-8-7-18-11-19/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPGVTFOXUJIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-5-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7485688.png)
![N-[(3-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7485690.png)
![N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B7485693.png)


![2-benzamido-N-[1-(2-benzoylhydrazinyl)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B7485715.png)

![furan-3-yl-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7485725.png)
![(E)-3-[2-(difluoromethoxy)phenyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)prop-2-enamide](/img/structure/B7485732.png)

![2-[2-[3-(dimethylsulfamoyl)phenyl]imino-5-methyl-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7485746.png)

![8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7485775.png)
![5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7485787.png)
